Thiodeoxylysolecithin

Description

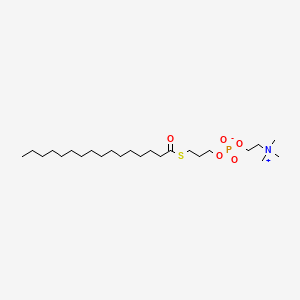

Thiodeoxylysolecithin (3-hexadecanoylthio-propane-1-phosphocholine) is a synthetic phospholipid analog characterized by a sulfur atom replacing the oxygen in the ester bond of its acyl chain . This substitution confers distinct chemical and enzymatic properties compared to its oxyester counterparts. Structurally, it consists of a 16-carbon palmitoyl chain attached via a thioester linkage to a 3-carbon propane backbone, with a phosphocholine headgroup (Scheme I, compound II) . Its primary application lies in studying enzyme-substrate interactions, particularly for phospholipases and acyltransferases, due to its enhanced stability and reactivity in specific biochemical assays .

Properties

CAS No. |

60793-02-4 |

|---|---|

Molecular Formula |

C24H50NO5PS |

Molecular Weight |

495.7 g/mol |

IUPAC Name |

3-hexadecanoylsulfanylpropyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H50NO5PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(26)32-23-18-21-29-31(27,28)30-22-20-25(2,3)4/h5-23H2,1-4H3 |

InChI Key |

KOCIBOWTCYJTDV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)SCCCOP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCCCOP(=O)([O-])OCC[N+](C)(C)C |

Other CAS No. |

60793-02-4 |

Synonyms |

3-hexadecanoylthio-propane-1-phosphocholine thiodeoxylysolecithin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiodeoxylysolecithin belongs to a family of phospholipid derivatives with modified ester linkages. Key analogs include:

Thioglycollecithin (2-hexadecanoylthioethane-1-phosphocholine, I)

- Structure : Features a thioester bond at the 2-position of a 2-carbon ethane backbone.

Oxydeoxylysolecithin (3-hexadecanoyloxy-propane-1-phosphocholine, IV)

- Structure : Oxygen-based ester bond replaces the sulfur in this compound.

- Functional Difference : The oxyester bond is more prone to hydrolysis under physiological conditions, making it less stable but more reactive in aqueous environments .

Oxyglycollecithin (2-hexadecanoyloxy-ethane-1-phosphocholine, III)

- Structure : Combines the oxyester bond with a 2-carbon ethane backbone.

- Functional Difference : Demonstrates intermediate stability between this compound and oxydeoxylysolecithin, balancing enzymatic accessibility and hydrolytic susceptibility .

Enzymatic Activity and Stability

Hydrolytic Stability

Thioester bonds in this compound exhibit greater resistance to non-enzymatic hydrolysis compared to oxyesters. This stability is attributed to the lower electronegativity of sulfur, which weakens nucleophilic attack by water .

Enzyme-Substrate Interactions

Studies using radiolabeled ([1-¹⁴C]-palmitoyl) derivatives reveal distinct enzymatic processing:

- Phospholipase A₂ (PLA₂) : this compound shows slower cleavage rates than oxydeoxylysolecithin (IV), likely due to reduced binding affinity caused by the thioester’s electronic properties .

- Acyltransferases: The thioester’s stability enhances its utility as a long-lived acyl donor in enzymatic acylation assays .

Table 1: Comparative Properties of this compound and Analogous Compounds

| Compound Name | Structure | Ester Type | Backbone Length | Specific Radioactivity (dpm/mmol) | Key Enzymatic Activity |

|---|---|---|---|---|---|

| This compound (II) | 3-hexadecanoylthio-propane-1-PC | Thioester | 3-carbon | 1.2 × 10⁶ (³) | Low PLA₂ activity |

| Oxydeoxylysolecithin (IV) | 3-hexadecanoyloxy-propane-1-PC | Oxyester | 3-carbon | 1.2 × 10⁶ (³) | High PLA₂ activity |

| Thioglycollecithin (I) | 2-hexadecanoylthio-ethane-1-PC | Thioester | 2-carbon | 1.2 × 10⁶ (³) | Moderate PLA₂ activity |

| Oxyglycollecithin (III) | 2-hexadecanoyloxy-ethane-1-PC | Oxyester | 2-carbon | 1.2 × 10⁶ (³) | High PLA₂ activity |

PC = phosphocholine; Data sourced from synthesis protocols and enzymatic assays

Key Observations:

- Backbone Length : Shorter backbones (e.g., ethane in I and III) enhance enzymatic cleavage efficiency due to reduced steric hindrance.

- Ester Type: Thioesters universally exhibit lower enzymatic turnover but greater stability, making them preferable for controlled acyl-transfer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.